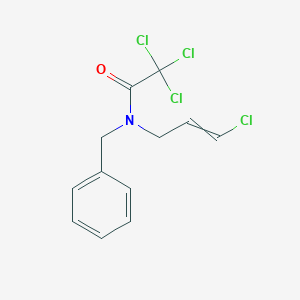
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, trichloroacetyl group, and a chloropropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide typically involves the reaction of benzylamine with trichloroacetyl chloride, followed by the addition of 3-chloroprop-2-en-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,2,2-trichloroacetimidate: Similar in structure but differs in the functional groups attached to the benzyl ring.
2,2,2-Trichloroacetimidic acid benzyl ester: Another related compound with similar reactivity.
Uniqueness
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is unique due to the presence of both trichloroacetyl and chloropropenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Propriétés
Numéro CAS |
117343-79-0 |
|---|---|
Formule moléculaire |
C12H11Cl4NO |
Poids moléculaire |
327.0 g/mol |
Nom IUPAC |
N-benzyl-2,2,2-trichloro-N-(3-chloroprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H11Cl4NO/c13-7-4-8-17(11(18)12(14,15)16)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |
Clé InChI |
PGMIZCXHSMELJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC=CCl)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
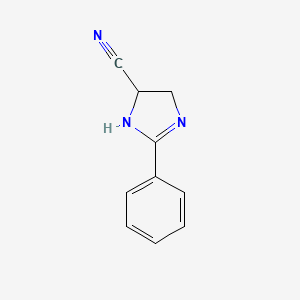
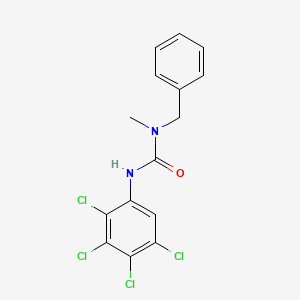
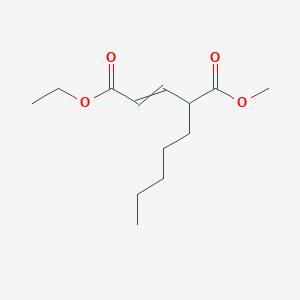
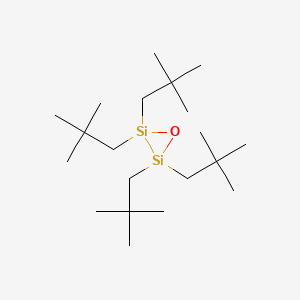
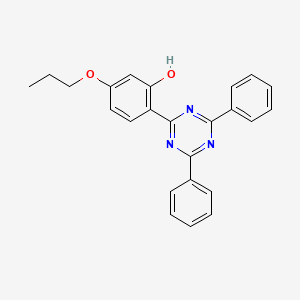
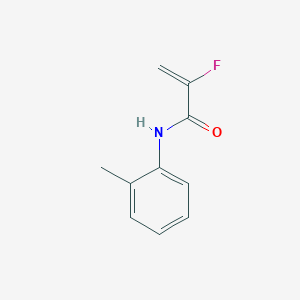
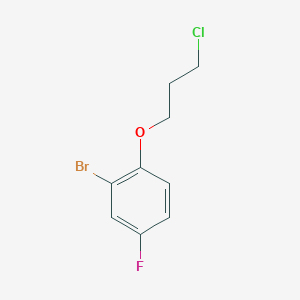
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)

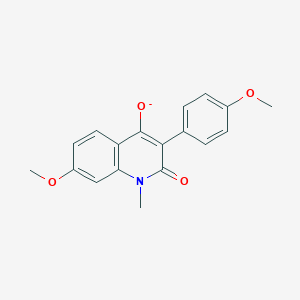
silane](/img/structure/B14305544.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
